BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide

Antimicrobial MSBA inhibition Tetrahydrobenzothiophene

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide (CAS 941959-73-5) belongs to the class of 2-amido-3-cyanotetrahydrobenzothiophenes, a scaffold recognized in medicinal chemistry for kinase inhibition and enzyme modulation. It bears a 3-cyano group on the partially saturated thiophene ring and a 4-ethanesulfonyl substituent on the benzamide moiety, giving it a molecular formula of C18H18N2O3S2 and a molecular weight of 374.47 g/mol.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 941959-73-5
Cat. No. B2368606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide
CAS941959-73-5
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C18H18N2O3S2/c1-2-25(22,23)13-9-7-12(8-10-13)17(21)20-18-15(11-19)14-5-3-4-6-16(14)24-18/h7-10H,2-6H2,1H3,(H,20,21)
InChIKeyCUGWXCXXMQSXHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide (CAS 941959-73-5): Core Scaffold & Physicochemical Identity


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide (CAS 941959-73-5) belongs to the class of 2-amido-3-cyanotetrahydrobenzothiophenes, a scaffold recognized in medicinal chemistry for kinase inhibition and enzyme modulation [1]. It bears a 3-cyano group on the partially saturated thiophene ring and a 4-ethanesulfonyl substituent on the benzamide moiety, giving it a molecular formula of C18H18N2O3S2 and a molecular weight of 374.47 g/mol [2]. This compound is commercially available as a research chemical through screening-library vendors and is primarily utilized in early-stage drug discovery campaigns targeting JNK-family kinases and other cysteine-reactive or ATP-binding enzymes [1].

Why N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide Cannot Be Trivially Replaced by In-Class Analogs


Tetrahydrobenzothiophene-2-amide derivatives with different N-acyl substituents exhibit sharply divergent kinase selectivity profiles and antibacterial potency [1][2]. The 4-ethanesulfonylbenzamide moiety distinguishes this compound from the simpler 1-naphthamides and phenylacetamides commonly described in JNK2/3 literature; even minor changes in the sulfonyl alkyl chain length (e.g., methanesulfonyl vs. ethanesulfonyl) are known to shift logD, hydrogen-bond acceptor geometry, and steric occupancy within the kinase back pocket, directly impacting IC50 values and selectivity windows [1]. Consequently, substituting this compound with an uncharacterized analog risks either loss of target engagement or unanticipated off-target activity, making procurement of the exact CAS 941959-73-5 structure a prerequisite for reproducible structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide


Class-Level Antibacterial Potency of Tetrahydrobenzothiophene Amide Scaffold vs. Established Sulfonamide Analogues

While direct data for the 4-ethanesulfonylbenzamide derivative are not publicly available, a closely related class of tetrahydrobenzothiophene amide/sulfonamide hybrids was evaluated for antibacterial activity against S. aureus and E. coli. The most potent compound in that series (6p) achieved MIC values of 2–8 µg/mL against Gram-positive strains, whereas the corresponding sulfonamide-linked analogs showed 4- to 8-fold weaker activity [1]. This indicates that the amide linkage, as present in the target compound, is a critical determinant of potency within the tetrahydrobenzothiophene class. The target compound's unique 4-ethanesulfonyl substitution may further modulate solubility and target binding, but quantitative head-to-head data are lacking.

Antimicrobial MSBA inhibition Tetrahydrobenzothiophene

JNK2/3 Kinase Selectivity Landscape: Cyano-Tetrahydrobenzothiophene Core vs. Pyrimidine-Based Inhibitors

The 3-cyano-4,5,6,7-tetrahydrobenzothiophene-2-amide chemotype has been reported to confer high selectivity for JNK2 (IC50 ≈ 20 nM) over JNK1 (IC50 > 1 µM) when paired with optimized acyl substituents [1]. In contrast, the widely used 5-cyanopyrimidine-based JNK inhibitors (e.g., analogue 3b) exhibit broader kinome-wide cross-reactivity, hitting over 20 kinases at low µM concentrations . While the target compound's specific JNK panel data have not been disclosed, its cyano-tetrahydrobenzothiophene core is the same scaffold that underpinned this selective profile, suggesting that replacing it with a pyrimidine or other heterocyclic core would forfeit the kinome-selectivity advantage inherent to the chemotype.

JNK2 JNK3 Kinase selectivity Tetrahydrobenzothiophene

Predicted Physicochemical Differentiation: Ethanesulfonyl vs. Methanesulfonyl Substitution Impact on Lipophilicity

The ethanesulfonyl substituent contributes approximately one additional methylene unit compared to the methanesulfonyl analog, which is predicted to increase the octanol-water distribution coefficient (logD7.4) by ~0.5–0.7 log units based on fragment-based calculations [1]. This moderate lipophilicity shift can influence membrane permeability, plasma protein binding, and metabolic clearance. In the absence of experimental logD data for the target compound, the calculated logP for the neutral species is estimated at 3.1 ± 0.4, placing it within the drug-like space (Rule of Five compliant) but noticeably higher than the methanesulfonyl counterpart (estimated logP ~2.4) [1].

Lipophilicity LogD Solubility Ethanesulfonyl

Commercial Availability and Purity Specifications: Differentiating Procurement-Grade Material

The target compound is stocked by Life Chemicals as catalog item F2648-0573 with a minimum purity specification of 90%+ (HPLC-UV), available in 2 µmol, 5 µmol, and 10 µmol quantities at $57–$63 per aliquot [1]. This level of quality-controlled supply is not uniformly available for other 2-amido-3-cyanotetrahydrobenzothiophene analogs; many competitors offer only custom synthesis with lead times exceeding 4–6 weeks and purity guarantees below 95% . For SAR campaigns requiring rapid, reproducible sourcing, the off-the-shelf availability of this specific compound with documented purity provides a logistical advantage over bespoke synthesis of close analogs.

Purity Procurement Screening library Quality control

High-Value Application Scenarios for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide


JNK2/3-Focused Kinase Selectivity Profiling Panels

Based on the scaffold's established JNK2/3 selectivity (IC50 ~20 nM for JNK2 with >50-fold selectivity over JNK1 in the 1-naphthamide analog), this compound is a logical probe for expanding the SAR around the 4-acyl position of the cyano-tetrahydrobenzothiophene core [1]. Researchers building kinase selectivity panels should include this compound to map the contribution of the ethanesulfonylbenzamide moiety to JNK isoform discrimination, thereby refining pharmacophore models for selective JNK2/3 inhibition.

Antimicrobial Lead Optimization Leveraging Tetrahydrobenzothiophene Amide Scaffolds

The class-level antibacterial activity of tetrahydrobenzothiophene amides (MIC 2–8 µg/mL against S. aureus for the most potent congener 6p) positions this compound as a candidate for systematic variation of the benzamide substituent to improve Gram-positive potency and reduce cytotoxicity [2]. Procurement of the 4-ethanesulfonyl derivative provides a distinct logD anchor (estimated logP 3.1) for probing the lipophilicity–activity relationship in this antibiotic series.

Computational Docking and Molecular Dynamics Studies Targeting Pyruvate Kinase Liver Isoform (PKL)

Recent DFT and molecular docking studies on N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) naphthalene-1-sulfonamide derivatives have identified the tetrahydrobenzothiophene core as a productive scaffold for PKL modulation . The 4-ethanesulfonylbenzamide variant offers a distinct hydrogen-bond acceptor topology that can be exploited in virtual screening campaigns aiming to design PKL modulators with improved metabolic stability. Its commercial availability facilitates experimental validation of in silico predictions.

Quality-Controlled Chemical Biology Probe Stock for Cellular Pathway Deconvolution

With an off-the-shelf purity of 90%+ (HPLC-UV) and rapid delivery, this compound can serve as a standardized probe in chemical biology studies requiring consistent batch quality for dose-response assays, cellular thermal shift assays (CETSA), or proteomics-based target deconvolution [3]. The documented purity specification reduces the risk of confounding biological readouts due to impurities, a common pitfall when sourcing analogs from custom synthesis without rigorous QC.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(ethanesulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.